The compound (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine, also known as 1,1-difluoro-2,3-dihydro-1H-inden-4-amine, has the molecular formula and a molecular weight of approximately 169.17 g/mol. This compound features a unique bicyclic structure that incorporates a difluoro group, which significantly influences its chemical properties and biological activities. The presence of the difluoro substituent can enhance lipophilicity and potentially alter the compound's interaction with biological targets.
Research on the biological activity of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine suggests potential applications in medicinal chemistry. Compounds with similar structures have been studied for their activity against various diseases, including cancer and neurological disorders. The difluoro group may enhance binding affinity to specific receptors or enzymes due to increased hydrophobic interactions.
Synthesis of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can be approached through several methods:
The potential applications of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine span various fields:
Interaction studies involving (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:
Several compounds share structural similarities with (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminoindane | Aminoalkane | Lacks fluorine; used in neuropharmacology |
| 5-Fluoroindole | Fluorinated indole | Exhibits unique receptor binding properties |
| 4-(Trifluoromethyl)phenylalanine | Trifluoromethyl-substituted amino acid | Known for its role in protein synthesis studies |
The uniqueness of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine lies in its specific bicyclic structure combined with the difluoro substitution, which may confer distinct biological activities not observed in other similar compounds.
The compound’s systematic name follows IUPAC rules for bicyclic systems and stereodescriptors. The parent structure is 2,3-dihydro-1H-indene, a bicyclic system comprising a benzene ring fused to a cyclopentane ring. Substitutions are prioritized as follows:
The full IUPAC name is derived as:
(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine .
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{F}_2\text{N} $$ |
| Molecular Weight | 197.22 g/mol |
| CAS Registry | 2569698-47-9 (hydrochloride) |
| SMILES | CC@HC1=CC=CC2=C1CCC2(F)F |
The chiral center resides at the ethanamine carbon (C1), where the amine (-NH$$2$$), methyl (-CH$$3$$), indenyl, and hydrogen substituents adopt a tetrahedral arrangement. Using the Cahn-Ingold-Prelog priority rules:
The (R)-configuration arises when the substituents are ordered in a counterclockwise sequence from highest to lowest priority. This configuration significantly influences the compound’s biological activity and synthetic pathways .
The structural uniqueness of this compound lies in its gem-difluoro group and chiral center, distinguishing it from related indane amines:
Key differences include: